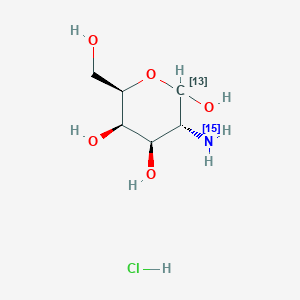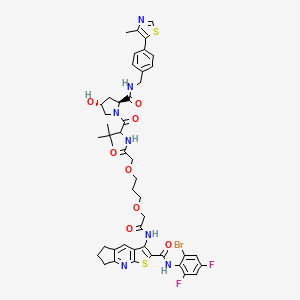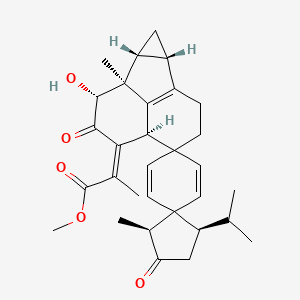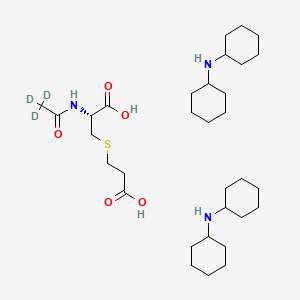
N-Acetyl-S-(2-carboxyethyl)-L-cysteine-d3 (bis(dicyclohexylamine))
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-S-(2-carboxyethyl)-L-cysteine-d3 (bis(dicyclohexylamine)) is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of L-cysteine, an amino acid, and is often used in metabolic and nutritional research. The compound is characterized by its molecular formula C29H59N3O5S and a molecular weight of 600.87 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-carboxyethyl)-L-cysteine-d3 (bis(dicyclohexylamine)) involves the acetylation of L-cysteine followed by the introduction of a carboxyethyl group. The reaction typically requires the use of acetic anhydride and a suitable base, such as pyridine, to facilitate the acetylation process. The carboxyethyl group is introduced through a nucleophilic substitution reaction using a carboxyethylating agent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified using chromatographic techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-S-(2-carboxyethyl)-L-cysteine-d3 (bis(dicyclohexylamine)) undergoes various chemical reactions, including:
Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The acetyl and carboxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiol groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Acetyl-S-(2-carboxyethyl)-L-cysteine-d3 (bis(dicyclohexylamine)) is widely used in scientific research, including:
Chemistry: As a stable isotope-labeled compound, it is used in tracer studies to investigate metabolic pathways.
Biology: It is used to study the role of cysteine in protein synthesis and function.
Medicine: The compound is used in pharmacokinetic studies to understand the metabolism of cysteine-containing drugs.
Industry: It is used in the production of labeled amino acids for research and development purposes.
Mécanisme D'action
The compound exerts its effects primarily through its ability to act as a chelating agent. It binds to metal ions, particularly heavy metals, to form stable complexes. This property is utilized in various experimental applications to study metal ion interactions and their effects on biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-S-(2-carboxyethyl)-L-cysteine: The non-deuterated version of the compound.
N-Acetyl-S-(2-carboxyethyl)-L-cysteine-13C3: A similar compound labeled with carbon-13 isotopes.
S-Propylcysteine: Another cysteine derivative used in similar research applications
Uniqueness
N-Acetyl-S-(2-carboxyethyl)-L-cysteine-d3 (bis(dicyclohexylamine)) is unique due to its deuterium labeling, which provides distinct advantages in tracer studies and metabolic research. The deuterium atoms make it easier to track the compound in biological systems using mass spectrometry .
Propriétés
Formule moléculaire |
C32H59N3O5S |
|---|---|
Poids moléculaire |
600.9 g/mol |
Nom IUPAC |
(2R)-3-(2-carboxyethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/2C12H23N.C8H13NO5S/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(10)9-6(8(13)14)4-15-3-2-7(11)12/h2*11-13H,1-10H2;6H,2-4H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t;;6-/m..0/s1/i;;1D3 |
Clé InChI |
AOBVWIWUTOTQQN-BPIHZRJMSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(=O)N[C@@H](CSCCC(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)NC2CCCCC2 |
SMILES canonique |
CC(=O)NC(CSCCC(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


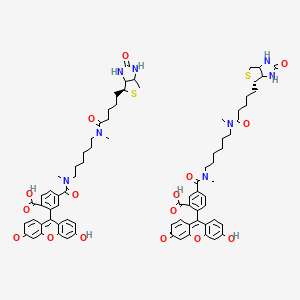
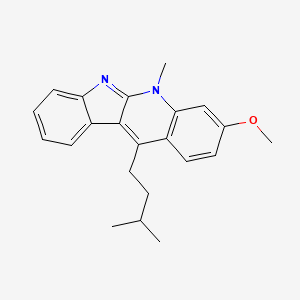
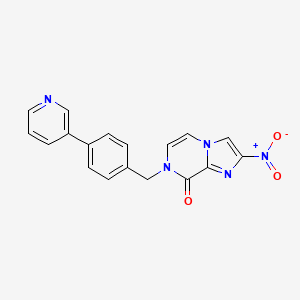
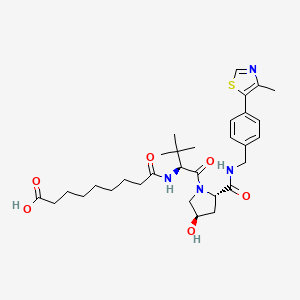
![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate](/img/structure/B12406892.png)
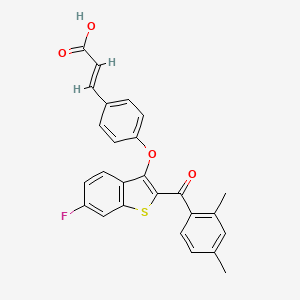
![2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)sulfonylethenyl]aniline](/img/structure/B12406918.png)


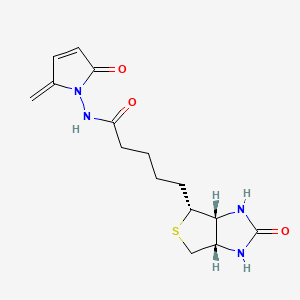
![[(2R,4R,5R)-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12406928.png)
